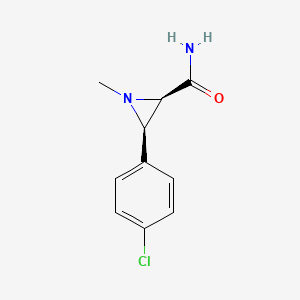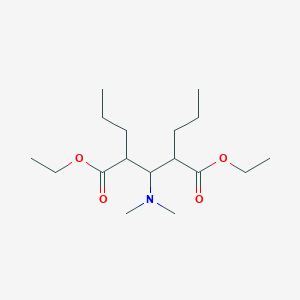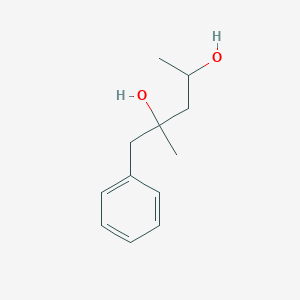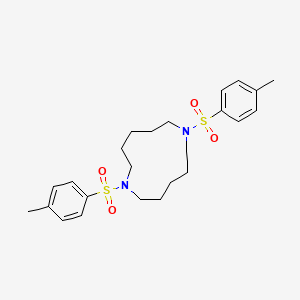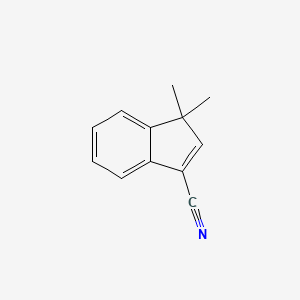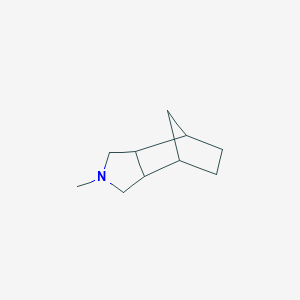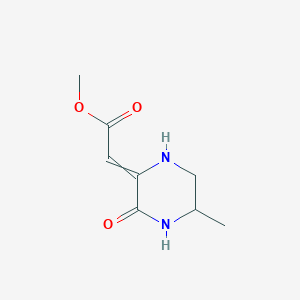![molecular formula C17H25ClO2 B14398952 2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane CAS No. 89878-78-4](/img/structure/B14398952.png)
2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a chloroethyl group, a methyl group, and a phenyl group with an isobutyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloroethyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a hydroxyethyl derivative.
科学研究应用
2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane: shares similarities with other dioxane derivatives such as 2-(1-Chloroethyl)-4-methyl-2-phenyl-1,3-dioxane and 2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane.
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with biomolecules, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
89878-78-4 |
|---|---|
分子式 |
C17H25ClO2 |
分子量 |
296.8 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane |
InChI |
InChI=1S/C17H25ClO2/c1-12(2)11-15-5-7-16(8-6-15)17(14(4)18)19-10-9-13(3)20-17/h5-8,12-14H,9-11H2,1-4H3 |
InChI 键 |
LGMQFOMYKQGCFL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOC(O1)(C2=CC=C(C=C2)CC(C)C)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


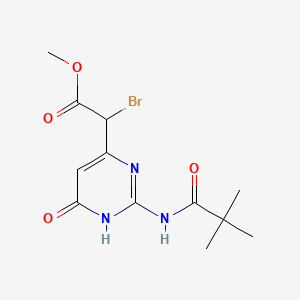
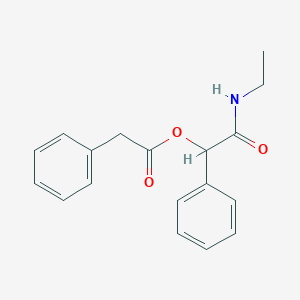
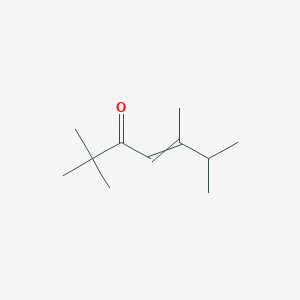
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

